5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
5-methyl-2-(pyrrolidin-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-4-5-11(13-7-9)14-8-10-3-2-6-12-10/h4-5,7,10,12H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQFKZNMBVIDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment of the Pyrrolidine Moiety to the Pyridine Ring: This step involves the nucleophilic substitution reaction where the pyrrolidine moiety is introduced to the pyridine ring. Common reagents include alkyl halides and bases like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the pyridine ring to a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Anti-Inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of pyridine derivatives, including 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.
Table 1: Inhibition Potency of Pyridine Derivatives on COX Enzymes
| Compound | COX-1 IC50 (μmol) | COX-2 IC50 (μmol) |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Compound A (5-Methyl-2...) | 0.04 ± 0.09 | 0.04 ± 0.02 |
The above data indicates that the compound exhibits comparable potency to established anti-inflammatory drugs like celecoxib, suggesting its potential for therapeutic applications in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of pyridine derivatives has been extensively studied, particularly their effects on various cancer cell lines. Research indicates that modifications to the pyridine structure can enhance cytotoxicity against cancer cells.
Case Study: Cytotoxicity against Cancer Cell Lines
In a study assessing the cytotoxic effects of several pyridine derivatives, including this compound, it was found that:
- The compound exhibited moderate cytotoxicity against ovarian cancer cell lines.
- Limited toxicity was observed towards non-cancerous cardiac cell lines.
This selectivity is crucial for developing cancer therapies that minimize harm to healthy tissues .
Antimicrobial and Antiviral Activities
Pyridine compounds are recognized for their antimicrobial and antiviral properties. The incorporation of additional heterocycles has been shown to enhance these biological activities.
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Organisms | Activity Level |
|---|---|---|
| Compound B (5-Methyl-2...) | Escherichia coli | Moderate |
| Compound C (5-Methyl-2...) | Salmonella typhi | Moderate |
| Compound D (5-Methyl-2...) | Aspergillus fumigatus | Moderate |
The compounds demonstrated moderate activity against various bacterial and fungal strains, indicating their potential as new antimicrobial agents .
Structure–Activity Relationship (SAR) Insights
Understanding the structure–activity relationship of pyridine derivatives is critical for optimizing their pharmacological properties. Modifications at specific positions on the pyridine ring can significantly affect their biological activity.
Case Study: SAR Analysis
A detailed SAR analysis revealed that introducing electron-donating groups at position 2 of the pyridine skeleton enhances anti-inflammatory activity. This insight is valuable for guiding future synthesis of more effective derivatives .
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands
- 5-Methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]-2-(hex-1-ynyl)pyridine (): Activity: Exhibits moderate binding affinity to α4β2 nAChR (Ki = 73 nM) but poor selectivity (IC50 = 1600 nM). Comparison: The hexynyl group at the 2-position enhances lipophilicity, improving brain uptake but reducing receptor specificity.
[¹²⁵I]3-(((S)-pyrrolidin-2-yl)methoxy)-5-((4-iodobenzyloxy)methyl)pyridine ():
Antibacterial and Antiprotozoal Agents
Substituent Position and Electronic Effects
Biological Activity
5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety. This unique structure allows for various interactions with biological targets, enhancing its potential as a drug candidate.
The mechanism of action for this compound involves:
- Enzyme Interaction : The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine can form hydrogen bonds with amino acid side chains. These interactions may modulate the activity of target proteins, influencing various biological pathways.
- Ligand Properties : The compound has been investigated as a ligand in biochemical assays, particularly for its role in studying enzyme-substrate interactions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Neuropharmacology : It has been explored for its potential as a selective ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases .
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting potential applications in treating bacterial infections .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX), which are critical in inflammatory processes .
- Antiviral Properties : The compound's structural analogs have been evaluated for antiviral activities, particularly against coronaviruses, highlighting its relevance in current health crises such as the COVID-19 pandemic .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study focused on the development of selective nAChR ligands indicated that modifications at the 5-position of the pyridine ring could enhance selectivity for specific receptor subtypes. This suggests that this compound may be optimized for increased efficacy in treating neurodegenerative conditions .
- Antimicrobial Evaluations :
- Inflammatory Response Studies :
Q & A
Q. What are the common synthetic routes for 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine, and how are intermediates purified?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the pyrrolidin-2-ylmethoxy group can be introduced via Mitsunobu or SN2 reactions. A structurally related compound (Example 404 in EP 4 374 877 A2) used a multi-step synthesis, starting with functionalization of the pyridine ring followed by coupling with a pyrrolidine derivative . Purification often employs column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization. Intermediate characterization relies on TLC, HPLC (as in , where purity reached 99% after washing with dichloromethane and sodium hydroxide) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm substitution patterns. For example, the methoxy group on pyridine appears as a singlet (~3.8–4.0 ppm), while pyrrolidine protons show splitting due to ring strain .
- HPLC : Used to assess purity (>95% as per ), with mobile phases like acetonitrile/water (0.1% TFA) .
- FTIR : Verifies functional groups (e.g., C-O-C stretch at ~1100–1250 cm) .
Q. What safety precautions are essential during handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid dust formation () .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane in ) .
- Spill Management : Collect solids with a dustpan and store in sealed containers (per ) .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the pyrrolidin-2-ylmethoxy group?
Methodological Answer:
- Catalyst Screening : Use palladium catalysts (e.g., Pd(OAc)) for coupling reactions, as seen in structurally similar pyridine derivatives .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrrolidine oxygen.
- Temperature Control : Reactions at 60–80°C improve kinetics without degrading heat-sensitive intermediates (as in ) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Dynamic NMR (DNMR) : Investigate rotational barriers in the pyrrolidine ring, which can cause splitting due to conformational exchange .
- Computational Modeling : Compare experimental H NMR with DFT-calculated shifts (software: Gaussian, ORCA).
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., as in , where single-crystal X-ray confirmed stereochemistry) .
Q. What strategies mitigate ecological risks during disposal?
Methodological Answer:
- Biodegradability Testing : Use OECD 301 guidelines to assess microbial degradation (no data available for this compound, per ) .
- Waste Segregation : Separate halogenated byproducts (if any) for incineration.
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
